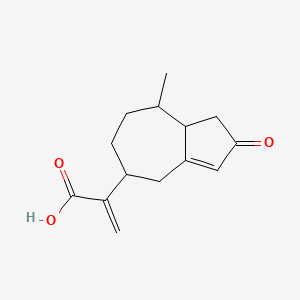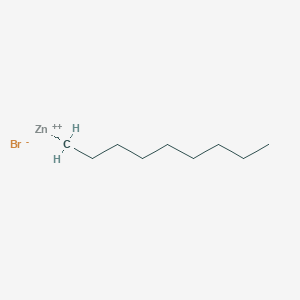![molecular formula C15H17O6P B12095504 Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a phosphonate group attached to a trihydroxypropyl moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable epoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistent production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters or ethers of the original compound.
Aplicaciones Científicas De Investigación
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Lacks the trihydroxypropyl moiety but shares the phosphonate group.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups instead of two.
Phosphonic acid derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is unique due to its combination of a phosphonate group with a trihydroxypropyl moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C15H17O6P |
|---|---|
Peso molecular |
324.26 g/mol |
Nombre IUPAC |
(1S,2R)-1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2/t14-,15+/m1/s1 |
Clave InChI |
KIZVECBERHNAHK-CABCVRRESA-N |
SMILES isomérico |
C1=CC=C(C=C1)OP(=O)([C@@H]([C@@H](CO)O)O)OC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)






![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)
